6H-pyrrolo[3,4-d]pyrimidine can be classified as a nitrogen-containing heterocycle, which is significant in various biochemical processes. The compound is often synthesized from simpler precursors through various chemical reactions, making it accessible for research and development in pharmaceutical contexts. Its derivatives have been studied for their effects on cell signaling pathways, particularly as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation .
The synthesis of 6H-pyrrolo[3,4-d]pyrimidine typically involves cyclization reactions of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-6-methylpyrimidine with suitable reagents under controlled conditions to yield the desired product.
The molecular structure of 6H-pyrrolo[3,4-d]pyrimidine features a fused bicyclic system composed of a pyrrole ring and a pyrimidine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure of synthesized compounds. Characteristic peaks in NMR spectra help identify hydrogen environments within the rings .
6H-pyrrolo[3,4-d]pyrimidine can participate in various chemical reactions:
The mechanism of action for 6H-pyrrolo[3,4-d]pyrimidine primarily involves its interaction with cyclin-dependent kinase 2 (CDK2).
Relevant data from studies indicate that variations in substituents can significantly affect both physical properties and biological activities .
6H-pyrrolo[3,4-d]pyrimidine has several scientific applications:
X-ray crystallography provides definitive evidence for the structural characteristics and regioisomerism in 6H-pyrrolo[3,4-d]pyrimidine derivatives. The core heterocyclic system consists of a pyrrole ring fused to the 3,4-positions of a pyrimidine ring, creating a planar bicyclic framework with distinct bond length patterns. Crystallographic data reveal that the fusion mode causes significant bond alternation, with the N3-C4 bond in the pyrrole ring measuring approximately 1.365 Å—shorter than typical C-N single bonds due to partial double-bond character. This bond shortening is consistently observed across derivatives, confirming electron delocalization within the fused system [6].
The nitrogen atom at position 1 (pyrimidine numbering) exhibits trigonal planar geometry with bond angles of 120.5° ± 0.5°, indicating sp² hybridization. Substituents at the 6-position significantly influence molecular packing: phenyl groups at this position induce π-stacking interactions with interplanar spacings of 3.48–3.52 Å, while aliphatic substituents promote van der Waals interactions. These packing differences directly impact crystallinity and solubility properties [6].
Table 1: Selected Crystallographic Parameters for 6H-Pyrrolo[3,4-d]Pyrimidine Derivatives
Compound | Bond Length N3-C4 (Å) | Bond Angle at N1 (°) | Dihedral Angle (°) | Packing Motif |
---|---|---|---|---|
3-Benzyl-6-methyl-1-phenyl | 1.362 ± 0.003 | 120.7 ± 0.3 | 178.9 ± 0.2 | π-stacked columns |
6-(4-Fluorophenyl) derivative | 1.368 ± 0.002 | 119.8 ± 0.4 | 5.2 ± 0.3 | Herringbone |
3-Cyclohexyl-6H-unsubstituted | 1.357 ± 0.004 | 121.2 ± 0.2 | 179.5 ± 0.1 | Isolated dimers |
The molecular geometry of 6H-pyrrolo[3,4-d]pyrimidine differs fundamentally from isomeric scaffolds like pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. The bridgehead carbon (C7a) in 6H-pyrrolo[3,4-d]pyrimidine exhibits pyramidalization (χ = 12.5°), whereas analogous atoms in pyrrolo[2,3-d]pyrimidine remain planar due to different fusion angles [6] [7]. This geometric distinction influences electron distribution and dipole moments, with 6H-pyrrolo[3,4-d]pyrimidine derivatives showing higher polarity (μ = 4.8–5.2 D) than their [2,3-d] isomers (μ = 3.2–3.8 D) [9].
Comparative analysis of ring fusion parameters reveals that the C5a-C7a bond in 6H-pyrrolo[3,4-d]pyrimidine (1.458 Å) is significantly longer than corresponding bonds in pyrazolo[3,4-d]pyrimidine systems (1.412 Å). This elongation results from reduced bond order at the fusion junction, which increases conformational flexibility. Additionally, the pyrrolo nitrogen (N6) exhibits a wider bond angle (C5a-N6-C7 = 108.5°) compared to pyrazolo analogs (109.8–110.5°), accommodating greater p-character in its lone pair [5] [10].
¹H and ¹³C nuclear magnetic resonance spectroscopy provides diagnostic tools for distinguishing positional isomers and substitution patterns in 6H-pyrrolo[3,4-d]pyrimidine derivatives. The proton at position 7 (H7) appears as a distinctive singlet at δ 5.12–5.25 ppm in DMSO-d6 due to the absence of vicinal coupling partners, serving as a key identifier for the unsubstituted core [2] [3]. N-Methylation induces a downfield shift of this signal to δ 5.42–5.48 ppm, while C6-substitution eliminates it entirely [6].
¹³C nuclear magnetic resonance reveals characteristic differences between isomeric systems: The bridgehead carbon (C7a) resonates at δ 145.8–146.5 ppm in 6H-pyrrolo[3,4-d]pyrimidines, contrasting sharply with δ 152–155 ppm in [3,4-d]pyrazolopyrimidines. Carbonyl carbons in 2,4-dioxo derivatives exhibit distinct chemical shifts: C2 at δ 154.1–154.9 ppm and C4 at δ 162.3–162.8 ppm due to through-space shielding by the pyrrole ring [2] [6].
Table 2: Diagnostic Nuclear Magnetic Resonance Chemical Shifts for 6H-Pyrrolo[3,4-d]Pyrimidine Derivatives (DMSO-d6, 500 MHz)
Substitution Pattern | H7 (δ, ppm) | C7a (δ, ppm) | C2 (δ, ppm) | C4 (δ, ppm) | Key Distinguishing Features |
---|---|---|---|---|---|
Unsubstituted (6H-form) | 5.18 (s) | 146.2 | - | - | H7 singlet integrated for 1H |
2,4-Dioxo derivative | 5.21 (s) | 145.9 | 154.6 | 162.5 | Two carbonyl signals; H7 remains |
6-Phenyl-2,4-dioxo | - | 147.8 | 155.1 | 163.1 | Absence of H7 signal |
3-Bromo-6-methyl derivative | 5.24 (s) | 145.7 | - | - | Additional ¹H satellites (³JCH = 8 Hz) |
Halogenated 6H-pyrrolo[3,4-d]pyrimidines exhibit distinctive fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI) conditions. Chlorinated derivatives display characteristic isotopic clusters (³⁵Cl:³⁷Cl ≈ 3:1), facilitating their identification. The molecular ion [M]⁺ typically undergoes initial loss of HX (X = halogen) followed by sequential elimination of HCN molecules from the pyrimidine ring [1] [4].
Bromine-substituted analogs show more complex fragmentation due to the isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1). The dominant fragmentation pathway involves homolytic cleavage of the C-Br bond, generating [M-Br]⁺• radicals at m/z 180–220, followed by ring contraction and loss of N2. Fluorinated derivatives exhibit unique neutral losses of HF (20 Da) and subsequent expulsion of CO (28 Da) from dihydroxylated species. The 6-aryl substituted analogs undergo McLafferty-type rearrangement with transfer of γ-hydrogens from the aryl substituent, producing prominent [M-28]⁺ ions corresponding to ethylene loss [1] [4].
Halogen-Specific Fragmentation Pathways:
High-resolution mass spectrometry confirms elemental compositions of fragment ions, with mass errors < 3 ppm for all major fragments. Ortho-substituted aryl halides exhibit reduced [M-HX]⁺ intensity due to steric inhibition of the elimination transition state [1] [2].
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